Bortezomib Pinanediol Ester
Description
Properties
Molecular Formula |
C29H39BN4O4 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
N-[1-[[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20?,21?,23?,24?,25?,29-/m0/s1 |
InChI Key |
HZCSTPSWJFWZHP-XYPKDEGGSA-N |
Isomeric SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Bortezomib Pinanediol Ester
Stereoselective Synthetic Pathways for Pinanediol-Protected α-Aminoboronates
The foundation for the synthesis of Bortezomib (B1684674) pinanediol ester lies in the stereoselective preparation of its key building block, the α-aminoboronate. This is typically achieved by protecting a boronic acid with a chiral diol, (1S,2S,3R,5S)-pinanediol, which directs the stereochemistry of subsequent reactions.
A cornerstone in the asymmetric synthesis of α-aminoboronic acids is the Matteson homologation reaction. nih.govscispace.com This powerful method facilitates a one-carbon chain extension of a chiral boronic ester. rsc.orgnih.gov The general process begins with a substituted pinanediol boronic ester which is reacted with dichloromethyllithium (LiCHCl2) at low temperatures (e.g., -100°C). nih.govresearchgate.net This forms a tetrahedral boronate "ate" complex. rsc.orguni-saarland.de
The subsequent rearrangement of this complex, often catalyzed by a Lewis acid like zinc chloride (ZnCl2), results in the 1,2-migration of the alkyl or aryl group from the boron atom to the adjacent carbon. uni-saarland.deu-tokyo.ac.jp This migration occurs with inversion of configuration at the carbon center, displacing a chloride ion and yielding an α-chloroboronic ester with a high degree of diastereoselectivity. rsc.orgnih.gov The stereochemical outcome is dictated by the chiral pinanediol auxiliary. nih.govuni-saarland.de The resulting α-chloroboronic ester is then subjected to nucleophilic substitution with an amine source, such as lithium hexamethyldisilazide (LiHMDS), followed by deprotection to yield the desired α-aminoboronic ester. nih.govscispace.com This homologation can be repeated to build more complex carbon chains. doi.org
Table 1: Key Steps in Matteson Homologation for α-Aminoboronate Synthesis
| Step | Reaction | Reagents | Key Transformation |
|---|---|---|---|
| 1 | Boronic Ester Formation | Alkyl/Aryl Grignard or Lithium Reagent, Trialkyl Borate (B1201080), (+)-Pinanediol | Formation of a chiral pinanediol boronic ester. |
| 2 | Homologation | Dichloromethyllithium (LiCHCl2), Zinc Chloride (ZnCl2) | One-carbon chain extension to form a diastereomerically enriched α-chloroboronic ester. nih.govrsc.org |
| 3 | Amination | Lithium Hexamethyldisilazide (LiHMDS) | Nucleophilic displacement of the chloride to install the amino group precursor. nih.govscispace.com |
| 4 | Deprotection | Acid (e.g., HCl, TFA) | Removal of the silyl (B83357) protecting group to yield the α-aminoboronic ester salt. nih.gov |
The success of the stereoselective synthesis of α-aminoboronates via the Matteson homologation heavily relies on the use of a chiral director, with (1S,2S,3R,5S)-pinanediol being a preferred choice. nih.govthieme-connect.de Derived from naturally abundant (+)-α-pinene, this C2-symmetric diol serves as a chiral auxiliary. uni-saarland.de When esterified with a boronic acid, it creates a sterically hindered environment around the boron atom.
During the homologation reaction, the incoming dichloromethyllithium adds to the less hindered face of the trigonal planar boronic ester. rsc.org The subsequent Lewis acid-catalyzed rearrangement of the boronate "ate" complex proceeds in a highly stereocontrolled manner. uni-saarland.de The pinanediol moiety effectively shields one face of the molecule, forcing the migrating group to attack from the opposite face, thus establishing the desired stereocenter. rsc.org This method consistently achieves high diastereoselectivities, often exceeding 99%. researchgate.netdoi.org The pinanediol can later be removed by transesterification, for instance, with isobutylboronic acid, and subsequently recovered. luxembourg-bio.comnih.gov
Convergent and Linear Synthesis Approaches for Bortezomib Pinanediol Ester
In a convergent synthesis of this compound, the molecule is typically disconnected into two key fragments: N-pyrazinoyl-L-phenylalanine and an aminoboronic ester salt, such as (1R)-3-methyl-1-((1S,2S,3R,5S)-pinanediol)butyl-1-boronic acid trifluoroacetate (B77799) salt. luxembourg-bio.comresearchgate.net These two fragments are then joined via an amide bond formation.
The choice of coupling reagent for this fragment condensation is critical to prevent racemization of the chiral center in the L-phenylalanine fragment. nih.gov While various peptide coupling reagents can be used, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has been found to be particularly effective. luxembourg-bio.comnewdrugapprovals.org The use of TBTU efficiently suppresses the racemization of the L-phenylalanine residue during the coupling reaction, resulting in a high diastereomeric excess (de) of the desired product, typically around 97%. luxembourg-bio.comnih.gov The reaction is generally carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov
Table 2: Comparison of Coupling Reagents in Fragment Condensation
| Coupling Reagent | Reported Outcome | Reference |
|---|---|---|
| TBTU | Efficiently suppresses racemization, leading to low levels of the diastereomeric impurity. | luxembourg-bio.comnih.gov |
| CDI (N,N'-Carbonyldiimidazole) | Leads to a higher degree of racemization compared to TBTU. | nih.gov |
| EDC, BOP | Also employed in general peptide boronic acid synthesis. | newdrugapprovals.org |
Maximizing the yield and purity of this compound requires careful optimization of reaction conditions throughout the synthesis. In the Matteson homologation step, temperature control is crucial; reactions are typically initiated at very low temperatures (-60°C to -100°C) to ensure high stereoselectivity. researchgate.netkoreascience.kr The choice of solvent, such as tetrahydrofuran (B95107) (THF) or mixtures with dichloromethane (B109758) (DCM), also plays a significant role. newdrugapprovals.orggoogle.com
For the fragment condensation step, the reaction is often started at a reduced temperature (e.g., -5°C to 0°C) before being allowed to warm to room temperature to ensure controlled amide bond formation. nih.gov The purification strategy following the coupling is also vital. A typical workup involves sequential washes with aqueous solutions of acid (e.g., citric acid) and base (e.g., potassium carbonate) to remove excess reagents and byproducts. nih.gov The final product is often purified by filtration through silica (B1680970) gel or by crystallization to isolate the this compound as a pure solid. luxembourg-bio.comnih.gov
Solid-Phase Synthesis Methodologies for Boronic Acid Peptides
While Bortezomib is often synthesized via solution-phase chemistry, solid-phase peptide synthesis (SPPS) offers a powerful alternative for producing peptide boronic acids (PBAs). acs.orgsemanticscholar.orgnih.gov This methodology involves anchoring an amino boronic acid to a solid support, typically a resin, and then elongating the peptide chain through standard SPPS protocols. acs.orgacs.org
A common approach utilizes a commercially available 1-glycerol polystyrene resin. acs.orgacs.org The amino boronic acid is loaded onto the resin, forming a boronic ester linkage. acs.org The peptide chain is then assembled using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govacs.org A key advantage of this method is that it simplifies purification, as excess reagents and byproducts are washed away after each coupling and deprotection step. acs.org Once the desired peptide sequence is assembled, the final peptide boronic acid is cleaved from the resin. acs.org This solid-phase approach provides a versatile and efficient route to a diverse range of PBAs, avoiding the often tedious purifications associated with solution-phase synthesis. acs.orgrsc.org
Synthesis of Novel this compound Derivatives and Hybrid Molecules
The pinanediol ester of bortezomib serves as a crucial intermediate, not only for the synthesis of bortezomib itself but also as a starting point for creating novel derivatives and complex hybrid molecules. nbinno.com These advanced synthetic strategies aim to enhance therapeutic efficacy, overcome drug resistance, and explore new biological activities by combining the pharmacophoric features of bortezomib with other active moieties or by systematically modifying its structure.
Design and Synthesis of Multi-Pharmacophore Hybrids (e.g., HDACi-BTZ)
A promising strategy in drug design is the creation of hybrid molecules that incorporate multiple pharmacophores to target different biological pathways simultaneously. This approach can lead to synergistic effects and help circumvent drug resistance mechanisms. In the context of bortezomib, combining its proteasome-inhibiting function with histone deacetylase (HDAC) inhibition has been a key area of research. researchgate.netashpublications.org
Preclinical studies have shown that combining proteasome inhibitors (PIs) with HDAC inhibitors (HDACi) can result in promising synergistic cytotoxicity. ashpublications.org Malignant cells can use an alternative protein degradation pathway involving aggresomes when the proteasome is inhibited. This alternative route is dependent on HDAC6 for transporting ubiquitinated proteins. Therefore, the dual inhibition of both the proteasome and HDAC6 can lead to enhanced anticancer activity. ashpublications.org
This concept has led to the design and synthesis of dual proteasome-HDAC hybrid inhibitors. An example of such a hybrid is 'RTS-V', which was designed by merging the pharmacophores of a non-covalent proteasome inhibitor and a known HDAC6 selective inhibitor. ashpublications.org Docking studies have shown that this hybrid molecule can fit into the active sites of both the β5 subunit of the 20S proteasome and HDAC6. ashpublications.org Biological assays confirmed that RTS-V specifically inhibits the chymotrypsin-like activity of the proteasome and shows preferential inhibition of HDAC6. ashpublications.org
| Hybrid Compound | Target 1 | Target 2 | Rationale |
| HDACi-BTZ Hybrids (e.g., RTS-V) | Proteasome | Histone Deacetylase (HDAC), specifically HDAC6 | To overcome resistance to proteasome inhibitors by simultaneously blocking an alternative protein degradation pathway dependent on HDAC6, leading to synergistic cytotoxicity. researchgate.netashpublications.org |
Introduction of Modifying Functional Groups for Structure-Activity Relationship Studies
Systematic modification of the bortezomib structure by introducing various functional groups is essential for conducting structure-activity relationship (SAR) studies. These studies provide a comprehensive understanding of how specific structural features influence the compound's inhibitory potency and selectivity.
An extensive SAR study involving 72 dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids has provided significant insights. nih.gov The research revealed that incorporating specific functional groups at different positions of the molecule had a predictable effect on its activity.
Key findings from such SAR studies include:
R¹ Position: Bicyclic groups at this position were found to be favorable for activity. nih.gov
R² Position: The introduction of 3-F substituents at this position enhanced the inhibitory action. nih.gov
R³ Position: Bulky aliphatic groups at this position were also found to be beneficial for the compound's potency. nih.gov
One of the synthesized compounds, which incorporated all of these favorable features, demonstrated activity against the 20S human proteasome at a level comparable to bortezomib. nih.gov Furthermore, some novel analogs of bortezomib have been found to be more potent than the parent drug in certain human tumor cell lines. koreascience.kr
| Modification Site | Favorable Functional Group | Impact on Activity |
| R¹ | Bicyclic groups | Favorable for activity nih.gov |
| R² | 3-F substituents | Favorable for activity nih.gov |
| R³ | Bulky aliphatic groups | Favorable for activity nih.gov |
Control of Stereochemistry and Prevention of Racemization during Synthesis
The stereochemistry of bortezomib is critical for its biological activity, as it possesses two chiral centers. google.com Therefore, controlling the stereochemistry and preventing racemization during its synthesis are of utmost importance to ensure the production of the correct, single stereoisomer. google.com
The synthesis of bortezomib often employs a chiral auxiliary, (1S,2S,3R,5S)-(+)-pinanediol, to direct the stereoselective formation of the α-amino boronic ester intermediate. google.comluxembourg-bio.com This chiral directing group is crucial for achieving high diastereomeric purity in key steps of the synthesis. newdrugapprovals.org
However, a significant challenge in the synthesis is the potential for racemization, particularly at the stereogenic center of the L-phenylalanine moiety. nih.govnih.gov This can occur during the coupling of N-pyrazinoyl-L-phenylalanine with the aminoboronic ester intermediate. The use of certain coupling agents can lead to the formation of an oxazolone (B7731731) intermediate, which facilitates racemization, resulting in the formation of the undesired epimer (epi-bortezomib). nih.gov
To minimize this, the choice of coupling agent and reaction conditions is critical. It has been demonstrated that using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the condensing reagent can efficiently suppress racemization during the fragment condensation step, leading to a low degree of epimerization. researchgate.netluxembourg-bio.comnih.gov In contrast, other coupling agents like N,N'-carbonyldiimidazole (CDI) can result in a higher degree of racemization. nih.gov
An alternative approach to circumvent the need for an expensive chiral auxiliary like (+)-pinanediol involves using a racemic α-aminoboronic ester. google.com In this strategy, the racemic intermediate is reacted with a protected, naturally occurring L-phenylalanine. This creates a mixture of diastereomers that can then be separated by methods such as crystallization or chromatography. google.com
| Challenge | Method of Control | Key Reagents/Techniques |
| Stereocontrol | Use of chiral auxiliary | (1S,2S,3R,5S)-(+)-pinanediol google.comluxembourg-bio.com |
| Racemization Prevention | Selection of coupling agent | TBTU (suppresses racemization) luxembourg-bio.comnih.gov |
| Diastereomer Separation | Crystallization or chromatography | Separation of diastereomers formed from a racemic intermediate and L-phenylalanine google.com |
Molecular and Cellular Mechanisms Associated with Bortezomib Pinanediol Ester
Function of the Pinanediol Moiety as a Protecting Group
The pinanediol group in bortezomib (B1684674) pinanediol ester serves a critical function as a protecting group for the boronic acid. Boronic acids themselves are highly polar, which can make them challenging to handle and purify. researchgate.net The pinanediol moiety masks the reactive boronic acid group, which enhances the compound's stability in aqueous solutions by reducing the reactivity of the boronic acid.
This protective role is largely attributed to the steric hindrance provided by the bulky bicyclic structure of the pinanediol group, which is derived from α-pinene. This steric bulk physically obstructs the approach of water or other nucleophiles to the boron atom, thereby slowing down hydrolysis. acs.org In addition to providing hydrolytic stability, the pinanediol group was historically used as a chiral auxiliary during the synthesis of bortezomib to control the stereochemistry of the final molecule. newdrugapprovals.orggoogle.com
Mechanisms of Enzymatic and Chemical Hydrolysis for Active Drug Release
For bortezomib pinanediol ester to exert its therapeutic effect, the pinanediol protecting group must be cleaved to release the active bortezomib. This release is achieved through hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolysis of boronic esters like this compound can occur under both acidic and basic conditions.
Under acidic conditions, such as those that might be found in the slightly acidic microenvironment of tumor cells, the ester is cleaved to form bortezomib and pinanediol. oup.com The general mechanism for the hydrolysis of boronic esters involves multiple steps and is sensitive to various factors. researchgate.netchemrxiv.org
Factors Influencing Boronic Ester Cleavage Kinetics
The rate at which the pinanediol ester is cleaved is influenced by several key factors:
pH : The pH of the surrounding environment is a major determinant of hydrolysis rate. researchgate.netchemrxiv.org Pinanediol esters exhibit notable stability across a broad pH range (pH 3–11), which is advantageous for biological applications. However, cleavage can be catalyzed by both acid and base.
Steric Hindrance : The bulky nature of the pinanediol group significantly slows down the rate of hydrolysis compared to less hindered boronic esters. acs.org This steric hindrance is a primary reason for the enhanced stability of pinanediol boronic esters. researchgate.netoup.com
Diol Structure : The structure of the diol used to form the ester plays a crucial role. Six-membered ring esters have been shown to undergo faster base-mediated protodeboronation (a side reaction) than the parent boronic acid, while five-membered ring esters, like those formed with pinacol, tend to be more stable. acs.org
Buffer Composition : The components of the buffer solution can also affect the kinetics of hydrolysis. researchgate.netchemrxiv.org
Dynamic Assembly and Hydrolytic Stability of Pinanediol Boronic Esters
The formation of boronic esters from boronic acids and diols is a reversible process. researchgate.net This dynamic equilibrium is influenced by the factors mentioned above. Pinanediol boronic esters are recognized for their high thermodynamic stability, meaning they are favored in the equilibrium under many conditions. researchgate.netresearchgate.net This stability is a key feature that allows this compound to act as a stable prodrug until it reaches its target.
Studies comparing the hydrolytic stability of various boronic esters have consistently shown that pinanediol esters are among the most stable. researchgate.netoup.comnii.ac.jpoup.com For instance, in one study, the boronic ester of (1,1'-bicyclohexyl)-1,1'-diol was found to be even more stable than the corresponding pinanediol ester. oup.com
Intracellular Activation and Conversion to Bortezomib
Once inside the cell, this compound undergoes hydrolysis to release the active drug, bortezomib. While the precise enzymatic and chemical triggers for this intracellular conversion are not fully elucidated in the provided search results, it is understood that the ester bond is cleaved, liberating the boronic acid moiety of bortezomib. google.com This process can be influenced by the intracellular pH and potentially by the presence of specific enzymes. The released bortezomib is then free to interact with its molecular target.
Molecular Interactions with Biological Targets (Post-Conversion)
Proteasome Inhibitory Activity and Binding Dynamics (after activation)
After its conversion from the pinanediol ester, bortezomib acts as a potent and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins within the cell. oup.com Specifically, the boron atom in bortezomib's boronic acid group is essential for its inhibitory activity. nih.gov It forms a stable, yet reversible, bond with the N-terminal threonine residue in the catalytic site of the β5 subunit of the 20S proteasome core. nih.govnih.gov This binding primarily inhibits the chymotrypsin-like activity of the proteasome. nih.govtandfonline.com
The inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, which in turn triggers a cascade of cellular events, including cell cycle arrest and apoptosis (programmed cell death). nih.govtandfonline.com The reversible nature of bortezomib's binding is an important characteristic, with a reported dissociation half-life of approximately 110 minutes. tandfonline.com
Downregulation of Oncoproteins (e.g., CIP2A)
A significant mechanism associated with the activity of bortezomib, the active metabolite of this compound, is the downregulation of the oncoprotein Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). nih.govoncotarget.com CIP2A is overexpressed in numerous human cancers, where it functions to inhibit the tumor-suppressing activity of Protein Phosphatase 2A (PP2A), thereby promoting cancer cell survival and proliferation by stabilizing oncoproteins like c-Myc and activating pro-survival signaling pathways like Akt. oncotarget.complos.orghaematologica.org
Research has demonstrated that bortezomib treatment leads to a dose- and time-dependent decrease in CIP2A protein and mRNA levels in various cancer cell lines, including those from triple-negative breast cancer, leukemia, and colon cancer. nih.govhaematologica.orgspandidos-publications.com This effect is not necessarily dependent on its proteasome inhibition activity. plos.orgnih.gov The downregulation of CIP2A by bortezomib restores the tumor-suppressing activity of PP2A. nih.govhaematologica.org Activated PP2A can then dephosphorylate and inactivate pro-survival kinases, most notably Akt (also known as Protein Kinase B). nih.govplos.org The reduction in phosphorylated Akt (p-Akt) disrupts signals that promote cell growth and survival, contributing significantly to the compound's apoptotic effects. nih.govhaematologica.org
Furthermore, a feedback loop involving the transcription factor E2F1 has been identified. oncotarget.comutupub.fi CIP2A can stabilize E2F1, and E2F1, in turn, can promote the transcription of the CIP2A gene. oncotarget.comjcancer.org By disrupting this cycle, bortezomib can lead to a sustained decrease in the expression of both oncogenic factors. Studies have confirmed that CIP2A downregulation is a critical determinant of sensitivity to bortezomib-induced apoptosis in leukemia and triple-negative breast cancer cells. nih.govhaematologica.orgjcancer.org
Table 1: Effect of Bortezomib on CIP2A and Related Signaling Pathways
| Cell Type | Effect of Bortezomib Treatment | Consequence | Source(s) |
|---|---|---|---|
| Leukemia Cells | Downregulation of CIP2A mRNA and protein. | Increased PP2A activity, decreased p-Akt, increased apoptosis. | oncotarget.comhaematologica.org |
| Triple-Negative Breast Cancer (TNBC) Cells | Inhibition of CIP2A expression. | Downregulation of p-Akt, induction of apoptosis. | nih.govjcancer.org |
| Hepatocellular Carcinoma (HCC) Cells | Downregulation of CIP2A. | Mediates bortezomib-induced autophagy via the PP2A-Akt-4EBP1 pathway. | plos.orgnih.gov |
Induction of Cellular Stress Responses Leading to Apoptosis
The primary mechanism of action for bortezomib is the inhibition of the 26S proteasome, a multi-subunit protein complex responsible for degrading ubiquitinated proteins. wikipedia.orgtandfonline.com This inhibition leads to the accumulation of misfolded and regulatory proteins that would normally be degraded, causing a state of severe cellular stress, particularly within the endoplasmic reticulum (ER). tandfonline.comnih.govresearchgate.net This condition is known as ER stress.
In response to ER stress, the cell activates a set of signaling pathways collectively termed the Unfolded Protein Response (UPR). nih.govfrontiersin.org The UPR's initial goal is to restore homeostasis by halting protein translation, increasing the production of molecular chaperones to aid in protein folding, and enhancing the degradation of misfolded proteins. frontiersin.orgaacrjournals.org The UPR is mediated by three main sensor proteins in the ER membrane: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). frontiersin.orgspandidos-publications.com
However, under the prolonged and overwhelming ER stress induced by continuous proteasome inhibition, the adaptive capacity of the UPR is exceeded. tandfonline.comnih.gov The signaling shifts from a pro-survival to a pro-apoptotic response. spandidos-publications.comcore.ac.uk Key events in this transition include:
PERK Pathway Activation : The PERK branch of the UPR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which, under severe stress, leads to the preferential translation of the transcription factor ATF4. nih.govspandidos-publications.com ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein). nih.govresearchgate.net
IRE1 Pathway Activation : The IRE1 pathway can initiate apoptosis by activating downstream signaling cascades, including the JNK (c-Jun N-terminal kinase) pathway, which can inhibit anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic ones. aacrjournals.orgnih.gov
Caspase Activation : The culmination of these stress signals is the activation of the apoptotic caspase cascade. ER stress specifically activates human caspase-4, which then triggers the executioner caspases, such as caspase-3, leading to the cleavage of critical cellular substrates like PARP (Poly (ADP-ribose) polymerase) and the systematic dismantling of the cell. aacrjournals.orgaacrjournals.orgnih.gov
Studies have consistently shown that treatment with bortezomib leads to increased expression of UPR markers such as GRP78 (BiP), ATF4, and CHOP, followed by the cleavage of caspase-3 and PARP, confirming the induction of ER stress-mediated apoptosis in a wide range of cancer cells. tandfonline.comnih.govresearchgate.net
Table 2: Markers of Bortezomib-Induced Cellular Stress and Apoptosis
| Marker | Function / Role | Change upon Bortezomib Treatment | Source(s) |
|---|---|---|---|
| UPR / ER Stress | |||
| GRP78 (BiP) | ER chaperone, a key indicator of ER stress. | Increased expression. | nih.govresearchgate.net |
| p-PERK / p-eIF2α | Activated components of the PERK pathway. | Increased phosphorylation. | nih.govcore.ac.uk |
| ATF4 | Pro-apoptotic transcription factor. | Increased expression. | tandfonline.comnih.govspandidos-publications.com |
| CHOP (GADD153) | Pro-apoptotic transcription factor downstream of ATF4. | Increased expression. | nih.govspandidos-publications.comresearchgate.net |
| Apoptosis | |||
| Cleaved Caspase-3 | Key executioner caspase in apoptosis. | Increased levels. | researchgate.netaacrjournals.orgnih.gov |
| Cleaved PARP | Substrate of cleaved caspase-3; cleavage indicates apoptosis. | Increased levels. | researchgate.netnih.gov |
Preclinical Evaluation and Pharmacological Research in Experimental Models
In Vitro Efficacy Studies in Cellular Systems
In vitro studies using various cancer cell lines have been instrumental in determining the cytotoxic and mechanistic properties of Bortezomib (B1684674) Pinanediol Ester.
Bortezomib Pinanediol Ester has demonstrated potent cell growth inhibitory activity across multiple cancer cell lines. As a prodrug of Bortezomib, its efficacy is closely linked to the activity of its parent compound. medchemexpress.com Studies on Bortezomib and its analogues, including the pinanediol ester form, have shown significant cytotoxic effects. For instance, a derivative featuring the boron-pinanediol component exhibited potency against cancer cell growth comparable to that of Bortezomib itself. nih.gov
Research on novel analogues of Bortezomib has provided insight into the potential efficacy of related structures. For example, certain analogues showed potent activity against A549 (lung carcinoma) and PC3 (prostate cancer) cell lines, with IC₅₀ values in the nanomolar range, indicating strong growth inhibition. koreascience.kr The most potent effects of some related compounds have been observed in multiple myeloma cell lines such as RPMI-8226. oncotarget.com
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| Bortezomib Analogue 4 | A549 | Lung Carcinoma | 14.03 | koreascience.kr |
| Bortezomib Analogue 6 | A549 | Lung Carcinoma | 18.5 | koreascience.kr |
| Bortezomib Analogue 8 | A549 | Lung Carcinoma | 12.4 | koreascience.kr |
| Bortezomib | A549 | Lung Carcinoma | 27.3 | koreascience.kr |
| Bortezomib Analogue 4 | PC3 | Prostate Cancer | 26.1 | koreascience.kr |
| Bortezomib Analogue 6 | PC3 | Prostate Cancer | 37.0 | koreascience.kr |
| Bortezomib Analogue 8 | PC3 | Prostate Cancer | 21.2 | koreascience.kr |
| Bortezomib | PC3 | Prostate Cancer | 42.0 | koreascience.kr |
| DT97 | RPMI-8226 | Multiple Myeloma | ~450 | oncotarget.com |
The primary mechanism of action for Bortezomib and its ester is the inhibition of the 26S proteasome, a key cellular complex involved in protein degradation. nih.gov Studies comparing the effects of Bortezomib in intact cells versus cell lysates have revealed a significantly more potent inhibitory effect in vivo. nih.gov For example, a 10 nM concentration of Bortezomib led to an almost complete decline in chymotrypsin-like (CT-L) proteasome activity in intact NCI-H929 multiple myeloma cells over 6-8 hours. nih.gov In contrast, the same concentration applied directly to cell lysates resulted in only a 40% reduction in activity. nih.gov This suggests that intracellular mechanisms amplify the drug's inhibitory effects. nih.gov
| Compound | System | Concentration | Effect on Chymotrypsin-like (CT-L) Activity | Source |
|---|---|---|---|---|
| Bortezomib | Intact NCI-H929 Cells | 10 nM | Near complete inhibition after 6-8 hours | nih.gov |
| Bortezomib | NCI-H929 Cell Lysate | 10 nM | ~40% reduction | nih.gov |
| Bortezomib Pinanediol Derivative | Hepatocellular Carcinoma Cells | Not specified | Less potent than Bortezomib | nih.gov |
Inhibition of the proteasome by this compound leads to the accumulation of regulatory proteins, disrupting cellular homeostasis and ultimately triggering apoptosis (programmed cell death). nih.govnih.gov Several interconnected pathways are involved in this process.
One key mechanism is the disruption of the NF-κB (nuclear factor-kappa B) signaling pathway, which is critical for cell survival and proliferation. nih.gov Proteasome inhibition prevents the degradation of IκB, an inhibitor of NF-κB, thereby keeping NF-κB inactive and promoting apoptosis.
The accumulation of misfolded proteins due to proteasome blockage also leads to endoplasmic reticulum (ER) stress. nih.govnih.gov This activates the unfolded protein response (UPR), which, if prolonged, initiates apoptotic signaling. biorxiv.org Furthermore, Bortezomib can induce the intrinsic, or mitochondrial, pathway of apoptosis. This involves changes in the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis. nih.govbiorxiv.org
Studies have also shown that Bortezomib and its derivatives can induce cell death through mechanisms partially independent of proteasome inhibition. For example, these compounds can cause a significant repression of CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A) expression, which in turn leads to apoptosis. nih.gov Additionally, the tumor suppressor protein p53 has been identified as a critical mediator of Bortezomib-induced apoptosis in activated B cells. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues
SAR studies are essential for understanding how the chemical structure of this compound and its related compounds influences their biological activity, guiding the design of more effective therapeutic agents.
Research into novel analogues of Bortezomib has demonstrated that modifications to the core structure can significantly impact potency. koreascience.kr For instance, specific synthetic analogues have been found to be more potent inhibitors of cancer cell growth than the parent Bortezomib compound in certain cell lines. koreascience.kr This highlights that while the boronic acid warhead is crucial for proteasome inhibition, alterations to the peptide backbone can enhance efficacy.
The pinanediol group in this compound serves as a chiral auxiliary during synthesis, which is critical for establishing the correct stereochemistry of the final active compound. luxembourg-bio.com The specific stereoisomer used, (1S,2S,3R,5S)-pinanediol, ensures the desired stereoselective formation of the L-boronoleucine component of Bortezomib. luxembourg-bio.com The stereochemistry at the boron-bearing carbon is crucial for potent proteasome inhibition. Different stereoisomers, such as the (S,S) and (R,R) isomers of Bortezomib impurities, exist and would be expected to have different biological activities due to the highly specific three-dimensional fit required for binding to the proteasome's active site. simsonpharma.com
The pinanediol group itself is a bulky moiety. In its role as a prodrug or intermediate, it sterically protects the boronic acid. The removal of the pinanediol group to release the active Bortezomib is a necessary step for the compound to exert its full inhibitory effect on the proteasome. luxembourg-bio.com Therefore, the steric hindrance provided by the pinanediol ester is a key feature of its function as a synthetic intermediate, ensuring stability and stereochemical control before its conversion to the active boronic acid form. luxembourg-bio.com
In Vivo Preclinical Efficacy in Animal Models
There is no available data from in vivo preclinical studies examining the efficacy of this compound in animal models.
Tumor Growth Modulation Studies in Xenograft Models
Specific studies on the modulation of tumor growth in xenograft models using this compound have not been identified in the reviewed scientific literature. The extensive body of research on tumor growth inhibition in various xenograft models, including those for multiple myeloma, prostate cancer, and primary effusion lymphoma, focuses on the active drug, Bortezomib. nih.govnih.govfrontiersin.orgfrontiersin.org
Pharmacokinetic and Biodistribution Profiling in Animal Models
Detailed pharmacokinetic and biodistribution profiles for this compound in animal models are not available. The pharmacokinetic characteristics that have been extensively studied, such as rapid distribution and prolonged elimination phases, pertain to Bortezomib following its administration. nih.govnih.gov
Examination of Organ Accumulation and Clearance in Preclinical Models
Information regarding the specific organ accumulation and clearance pathways of this compound in preclinical models is not documented. Studies on Bortezomib indicate that it undergoes hepatic and renal clearance and demonstrates extensive tissue distribution. nih.gov
Advanced Drug Delivery Systems Utilizing Bortezomib Pinanediol Ester
Rationale for Nanoformulations to Enhance Drug Properties
The clinical application of Bortezomib (B1684674) is often hampered by several challenges, including poor water solubility, chemical instability, rapid clearance from the body, and a lack of specificity, which can lead to significant side effects. nih.govnih.gov Nanoformulations offer a promising strategy to overcome these limitations. By encapsulating Bortezomib or its more lipophilic prodrug, Bortezomib Pinanediol Ester, within nanocarriers, it is possible to improve its solubility, protect it from premature degradation, and prolong its circulation time. nih.govresearchgate.net
The conversion of Bortezomib to this compound is itself a strategy to facilitate encapsulation within hydrophobic nanocarrier cores. researchgate.netmedchemexpress.com Furthermore, nano-delivery platforms can increase the accumulation of the drug at the tumor site through both passive (the enhanced permeability and retention effect) and active targeting mechanisms. nih.gov This localized delivery can lead to improved therapeutic outcomes and a reduction in off-target toxicity. nih.govalfa-chemistry.com The design of these nanoformulations often incorporates stimuli-responsive features, such as pH or redox sensitivity, to trigger drug release specifically within the tumor microenvironment. nih.govnih.gov
Polymeric Nanoparticles and Micelles for Encapsulation
Polymeric nanoparticles and micelles are among the most extensively investigated nanocarriers for the delivery of Bortezomib and its derivatives. nih.gov These systems are prized for their versatility in terms of size, surface characteristics, and drug-release properties. fraunhofer.deresearchgate.net
Design and Synthesis of Amphiphilic Polymers for Micellar Systems
The foundation of polymeric micelles lies in the self-assembly of amphiphilic block copolymers in an aqueous environment. nih.govnbinno.com These polymers consist of a hydrophilic block, which forms the outer shell or corona of the micelle, and a hydrophobic block, which constitutes the inner core. nbinno.com Various polymerization techniques, including ring-opening polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are employed to synthesize these copolymers with well-defined structures and molecular weights. nih.govmdpi.com
The choice of polymers for the hydrophilic and hydrophobic blocks is crucial in determining the physicochemical properties of the resulting micelles, such as their stability, drug-loading capacity, and biocompatibility. nbinno.comdovepress.com For instance, polyethylene (B3416737) glycol (PEG) is a commonly used hydrophilic block due to its ability to reduce non-specific protein binding and prolong circulation time. The hydrophobic core can be composed of various polymers, such as poly(lactic acid) (PLA) or poly(ε-caprolactone) (PCL), which can effectively encapsulate hydrophobic drugs like this compound. nih.gov
Drug Loading Capacity and Controlled Release Characteristics (e.g., pH-sensitive, reduction-triggered)
A key advantage of using nanoformulations is the ability to control the release of the encapsulated drug. nih.govresearchgate.net This is often achieved by designing the nanocarriers to be responsive to specific stimuli present in the tumor microenvironment, such as lower pH or higher concentrations of reductive species like glutathione (B108866). nih.govresearchgate.net
pH-Sensitive Release: The tumor microenvironment is typically more acidic than healthy tissues. nih.gov This pH difference can be exploited to trigger drug release. For Bortezomib, which contains a boronic acid moiety, pH-sensitive boronate ester bonds can be formed with polymers containing diol groups, such as catechols. nih.govnih.gov These bonds are stable at physiological pH (7.4) but are cleaved in the acidic environment of tumors or endosomes (pH ~5.0-6.5), leading to the release of the active drug. nih.gov Nanoparticle albumin-bound (NAB) Bortezomib has also demonstrated a pH-sensitive release profile, with greater release at a pH of 5.4 compared to 7.4. nih.gov
Reduction-Triggered Release: The intracellular environment of cancer cells has a significantly higher concentration of glutathione (GSH) than the extracellular space. This redox gradient can be utilized to trigger drug release from nanocarriers containing disulfide bonds. researchgate.net For example, hyaluronic acid-shelled micelles with a disulfide-crosslinked core have been developed to encapsulate this compound. researchgate.net The disulfide bonds remain intact in the bloodstream but are cleaved by the high intracellular GSH levels, leading to the disassembly of the micelle and the release of the drug. researchgate.net
| Stimulus | Mechanism | Example Carrier Component | Reference |
| Low pH | Cleavage of pH-sensitive boronate ester bonds | Catechol-containing polymers | nih.govnih.gov |
| High Glutathione | Cleavage of disulfide bonds | Disulfide-crosslinked core micelles | researchgate.net |
Nanogels and Dendrimers as Novel Carrier Platforms
Beyond polymeric nanoparticles and micelles, other innovative platforms like nanogels and dendrimers are being explored for the delivery of this compound.
Nanogels are three-dimensional, cross-linked networks of hydrophilic polymers that can hold large amounts of water while maintaining their structure. Their porous nature makes them suitable for encapsulating a variety of therapeutic agents. For Bortezomib delivery, nanogels can be designed with stimuli-responsive properties. For instance, a hyaluronic acid-based nanogel has been developed to load Bortezomib via a pH-sensitive borate (B1201080) ester bond with dopamine (B1211576) grafted onto the nanogel skeleton. This system allows for targeted delivery to CD44-expressing cells and efficient drug release in the acidic tumor microenvironment.
Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. nih.gov Their unique architecture, with internal cavities and numerous surface functional groups, makes them attractive candidates for drug delivery. nih.gov Dendrimers can encapsulate hydrophobic drugs like Bortezomib within their core, and their surface can be modified with targeting ligands to enhance cell-specific delivery. researchgate.net For example, cyclic RGD peptides have been attached to the surface of dendrimers to target integrin αvβ3 on cancer cells, facilitating the internalization of the Bortezomib-loaded carrier. researchgate.net
Targeted Delivery Strategies Employing this compound
To further enhance the therapeutic index of this compound, active targeting strategies are employed to direct the nanocarriers specifically to cancer cells, thereby minimizing exposure to healthy tissues. nih.govfraunhofer.de This is typically achieved by decorating the surface of the nanocarriers with ligands that bind to receptors overexpressed on the surface of cancer cells.
Active Targeting via Receptor-Ligand Interactions (e.g., CD44, integrin αvβ3)
CD44: The CD44 receptor is a cell-surface glycoprotein (B1211001) that is overexpressed in many types of cancer cells and is involved in tumor progression and metastasis. Hyaluronic acid (HA) is the natural ligand for CD44 and is frequently used to functionalize nanocarriers for targeted drug delivery. researchgate.net HA-coated micelles encapsulating this compound have been shown to have enhanced accumulation in tumors and improved therapeutic efficacy in preclinical models of multiple myeloma. researchgate.net The binding of HA to CD44 facilitates the internalization of the nanocarrier into the cancer cells. researchgate.net
Bone-Targeted Delivery Systems (e.g., Bisphosphonate Conjugates)
The preferential localization of certain cancers, such as multiple myeloma, to the bone marrow microenvironment presents a significant challenge for systemic therapies. To address this, bone-targeted delivery systems for proteasome inhibitors have been developed, with a notable example being the conjugation of bortezomib to bisphosphonates. Bisphosphonates are a class of drugs known for their high affinity for the hydroxyapatite (B223615) matrix of bone, making them ideal targeting moieties for delivering therapeutic agents to skeletal tissues.
A preclinical study detailed the development of a bone-targeted bortezomib conjugate, referred to as BP-Btz. In this system, bortezomib is linked to a bisphosphonate residue via a cleavable linker. This design allows for the spatiotemporal delivery of bortezomib to the bone, where it can be released under the acidic conditions often found in the tumor microenvironment.
Research in mouse models of multiple myeloma has demonstrated the enhanced efficacy of this bone-targeted approach. The BP-Btz conjugate was found to be more effective at reducing tumor burden and preventing bone loss compared to the administration of free bortezomib. nih.govnih.gov This improved therapeutic outcome is attributed to the higher local concentration and longer half-life of bortezomib in the bone tissue achieved with the targeted delivery system. nih.gov
Pharmacokinetic and pharmacodynamic analyses have confirmed that the BP-Btz conjugate binds to the bone matrix and subsequently releases active bortezomib. nih.gov This targeted approach not only increases the drug's concentration at the site of action but also has the potential to reduce systemic side effects associated with off-target drug distribution. nih.gov The successful application of bisphosphonate conjugates in preclinical models highlights a promising strategy for improving the treatment of bone-homing malignancies.
Preclinical Efficacy of Bone-Targeted Bortezomib (BP-Btz) in a Multiple Myeloma Mouse Model
| Treatment Group | Tumor Burden (Relative Units) | Bone Loss (Relative Units) | Bortezomib Concentration in Bone (Relative) | Bortezomib Half-life in Bone (Relative) |
| Control | High | High | Low | Short |
| Bortezomib | Moderate | Moderate | Moderate | Moderate |
| BP-Btz | Low | Low | High | Long |
This table is a representation of the qualitative findings from preclinical studies and is intended for illustrative purposes.
Impact of Formulation on Preclinical Pharmacokinetics and Tumor Accumulation
The formulation of a drug plays a critical role in its pharmacokinetic profile and its ability to accumulate in tumor tissues. For this compound, which serves as a prodrug of bortezomib, various advanced drug delivery systems have been explored to enhance its therapeutic index. These formulations are designed to improve solubility, prolong circulation time, and facilitate targeted delivery to cancer cells.
One approach involves the encapsulation of a bortezomib prodrug, such as the pinanediol ester, within nanoformulations like liposomes or polymeric micelles. sid.irresearchgate.net These nanoparticles can protect the drug from premature degradation and clearance, leading to altered pharmacokinetic parameters compared to the free drug.
A preclinical study investigating a liposomal formulation of bortezomib (L-BTZ) in mice demonstrated a significant improvement in its pharmacokinetic profile. Following intravenous administration, the liposomal formulation exhibited a substantially higher area under the curve (AUC) and a lower clearance rate compared to free bortezomib, indicating prolonged systemic circulation. nih.gov
Furthermore, the design of these nanoformulations can incorporate targeting ligands to enhance their accumulation in tumor tissues. For instance, cyclic-RGD (cRGD) peptides, which target αvβ3 integrins often overexpressed on tumor cells, have been used to modify micelles carrying a bortezomib pinanediol prodrug. In a preclinical model of breast cancer, these targeted micelles showed a 2.3-fold higher accumulation in tumors compared to their non-targeted counterparts. researchgate.net This enhanced tumor accumulation is crucial for maximizing the therapeutic efficacy while minimizing exposure to healthy tissues.
The development of such advanced formulations for this compound underscores the importance of drug delivery technology in optimizing the preclinical performance of anticancer agents. By modifying the pharmacokinetic and biodistribution profiles, these systems can potentially translate into improved clinical outcomes.
Preclinical Pharmacokinetic and Tumor Accumulation Data for Bortezomib Formulations
| Formulation | Animal Model | Key Pharmacokinetic Findings | Tumor Accumulation |
| Free Bortezomib | Mouse | AUC0-t: 183 ng·h/mL, CLss/F: 1889 mL/h/kg nih.gov | Baseline |
| Liposomal Bortezomib (L-BTZ) | Mouse | AUC0-t: 9895 ng·h/mL, CLss/F: 60.3 mL/h/kg nih.gov | Increased tumor growth inhibition compared to free bortezomib. nih.gov |
| cRGD-targeted Micelles (with Bortezomib Pinanediol prodrug) | Mouse (Breast Cancer Xenograft) | Not explicitly reported, but formulation designed for prolonged circulation. | 2.3-fold higher tumor uptake compared to non-targeted micelles. researchgate.net |
This table presents a summary of findings from different preclinical studies and is for comparative illustration.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of Bortezomib (B1684674) Pinanediol Ester. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
¹H NMR spectral data for a related Bortezomib degradation product, which shares structural similarities, revealed signals corresponding to the pyrazine (B50134), phenyl, and leucine (B10760876) fragments of the molecule. nih.gov Specifically, signals in the aromatic region (δ 7.26-9.38 ppm) are indicative of the pyrazine and phenyl protons. nih.gov The aliphatic region of the spectrum would be expected to show characteristic signals for the pinanediol moiety and the leucine side chain. For instance, a doublet for the six protons of the isopropyl group in the leucine residue is a key identifier. nih.gov
¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum of a similar Bortezomib derivative showed distinct signals for the carbonyl carbons of the amide linkages (δ ~171-172 ppm), carbons of the aromatic rings (δ ~127-148 ppm), and aliphatic carbons of the leucine and other structural components. nih.gov
Table 1: Representative NMR Data for Bortezomib-Related Structures
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 9.38 (d) | Pyrazine proton |
| ¹H | 8.73 (d) | Pyrazine proton |
| ¹H | 7.28 (m) | Phenyl protons |
| ¹H | 4.91 (dd) | α-proton of Phenylalanine |
| ¹H | 1.02 (d) | Leucine methyl protons |
| ¹³C | 172.1, 171.3 | Amide carbonyl carbons |
| ¹³C | 164.7 | Pyrazine carbonyl carbon |
| ¹³C | 127.8 - 148.5 | Aromatic carbons |
| ¹³C | 55.1 | α-carbon of Phenylalanine |
| ¹³C | 22.5 | Leucine methyl carbons |
Note: Data is illustrative and based on structurally similar Bortezomib derivatives. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of Bortezomib Pinanediol Ester, further confirming its identity. Electrospray ionization (ESI) is a common technique used for this purpose. The ESI-MS spectrum of Bortezomib shows characteristic peaks, including the protonated molecular ion [M+H]⁺. luxembourg-bio.com For this compound, with a molecular formula of C₂₉H₃₉BN₄O₄, the expected molecular weight is approximately 518.46 g/mol . guidechem.com Analysis of related compounds has shown the formation of adducts with ions like sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.com Fragmentation analysis can provide structural information by identifying characteristic losses of functional groups. For example, the analysis of a Bortezomib degradation product showed a protonated-dehydrated ion [M+H-H₂O]⁺ as a prominent peak. nih.gov
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are indispensable for separating this compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and assay of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this analysis. A typical RP-HPLC method employs a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile. nih.govjddtonline.inforesearchgate.net Gradient elution, where the mobile phase composition is varied over time, is often used to achieve optimal separation of the main compound from its process-related and degradation impurities. nih.govresearchgate.net Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 270 nm or 280 nm. nih.govnih.govjddtonline.info The method is validated for parameters like linearity, precision, accuracy, and robustness to ensure reliable results. jddtonline.inforesearchgate.netnih.gov
Table 2: Example HPLC Conditions for Bortezomib-Related Compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Acetonitrile:Water:Formic Acid (300:700:1 v/v/v) |
| Mobile Phase B | Acetonitrile:Water:Formic Acid (800:200:1 v/v/v) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
Note: These are example conditions and may require optimization for this compound specifically. nih.gov
Gas Chromatography (GC/MS) for Volatile Compound Analysis
While HPLC is the primary tool for non-volatile components, Gas Chromatography (GC) coupled with Mass Spectrometry (GC/MS) is utilized for the analysis of volatile organic impurities that may be present from the synthesis process. Headspace GC/MS is a particularly useful technique for this purpose, where the volatile compounds in the headspace above the sample are injected into the GC system. nih.gov This method can identify and quantify residual solvents or other volatile byproducts. For instance, in the analysis of Bortezomib drug products, headspace GC/MS has been used to identify compounds like t-butanol, which is used as a compounding solvent. nih.gov A DB-Wax column is often employed for the separation of these volatile compounds. nih.gov
Chiral Analysis Methods for Stereoisomer Purity Determination
This compound contains multiple chiral centers, making the determination of stereoisomeric purity a critical aspect of its analysis. The use of a chiral auxiliary like (+)-2,3-pinanediol is intended to control the stereochemistry during synthesis. google.comnewdrugapprovals.org
Chiral HPLC is the most widely used technique for separating and quantifying the different stereoisomers. scispace.com This is typically achieved using a chiral stationary phase (CSP). For the analysis of Bortezomib and its isomers, polysaccharide-based CSPs, such as those coated with amylose-tris(3,5-xylyl carbamate) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), have proven effective. google.comchinjmap.com Normal-phase HPLC (NP-HPLC) is often employed with these columns, using a mobile phase consisting of a mixture of n-hexane and an alcohol like ethanol (B145695) or isopropanol, sometimes with an additive like trifluoroacetic acid (TFA). scispace.comgoogle.com The separation of the desired diastereomer from the unwanted ones is crucial, and a resolution (Rs) value of greater than 2.0 is generally considered indicative of a good separation. nih.govscispace.com
Table 3: Example Chiral HPLC Conditions for Bortezomib Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-hexane:ethanol:2-propanol:methanol:TFA (82:8:8:2:0.5, v/v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 270 nm |
Note: These conditions were developed for Bortezomib enantiomers and serve as a starting point for this compound. scispace.com
Future Research Directions and Potential Applications in Chemical Biology
Development of Next-Generation Pinanediol Ester Prodrugs with Enhanced Properties
The prodrug strategy, which involves chemically modifying a drug to improve its pharmacokinetic or pharmacodynamic properties, is a cornerstone of drug development. researchgate.netnih.gov Ester prodrugs are particularly common, designed to enhance properties like lipophilicity and membrane permeability for improved oral absorption. nih.gov An ideal ester prodrug should be chemically stable, possess good aqueous solubility, exhibit high transcellular absorption, resist premature hydrolysis, and rapidly convert to the active drug after absorption.
Future development in this area focuses on creating next-generation pinanediol ester prodrugs of bortezomib (B1684674) and its analogs with superior characteristics. Research aims to:
Enhance Oral Bioavailability: While bortezomib is administered intravenously, there is a significant clinical need for orally bioavailable proteasome inhibitors. The development of oprozomib, an oral analogue of carfilzomib, highlights the potential of modifying structures to improve oral absorption. nih.gov Future work could involve synthesizing novel pinanediol ester derivatives of next-generation proteasome inhibitors, such as delanzomib, to improve their oral pharmacokinetic profiles. nih.gov
Modulate Release Kinetics: The stability of the pinanediol ester bond can be tuned through chemical modification of the pinanediol scaffold itself. This could allow for the design of prodrugs with controlled release profiles, potentially reducing peak-dose toxicity and prolonging the therapeutic window.
Improve Tissue Targeting: By conjugating targeting moieties to the pinanediol ester structure, it may be possible to direct the prodrug to specific tissues or cell types, such as the bone marrow where myeloma cells reside. nih.gov This approach could increase the drug's efficacy at the target site while minimizing systemic exposure and associated side effects. nih.gov
Research into Preclinical Strategies for Overcoming Drug Resistance
Acquired and intrinsic resistance to bortezomib is a significant clinical challenge. nih.govoup.com Preclinical research is actively investigating multiple strategies to circumvent or overcome this resistance, focusing on novel targets within and outside the proteasome.
Development of Novel Proteasome Inhibitors: One approach is to develop inhibitors that act through different mechanisms. This includes irreversible inhibitors like marizomib, which binds permanently to the proteasome's active sites, and allosteric inhibitors that bind to non-catalytic sites to disrupt proteasome function. nih.govoup.comnih.gov Allosteric inhibitors are particularly promising as they may be effective against tumors with mutations in the proteasome's active site and could potentially sensitize resistant cells to traditional inhibitors. oup.comaacrjournals.org
Targeting Upstream Components of the Ubiquitin-Proteasome System (UPS): Instead of targeting the proteasome itself, researchers are exploring inhibitors of other key players in the protein degradation pathway. nih.gov This includes targeting deubiquitinating enzymes (DUBs) such as Rpn11, which is upstream of the 20S proteasome. nih.gov Pharmacological inhibition of Rpn11 has been shown to induce apoptosis in myeloma cells and overcome bortezomib resistance. nih.gov Similarly, targeting the ubiquitin receptor Rpn13 has been identified as a mechanism to overcome resistance. harvard.edu
Combination Therapies: Preclinical studies have shown that combining bortezomib with other agents can produce synergistic effects and overcome resistance. For example, combining a BET inhibitor (CPI203) with lenalidomide (B1683929) has shown efficacy in preclinical models of bortezomib-resistant mantle cell lymphoma. the-hospitalist.org Another strategy involves using allosteric HSP70 inhibitors, which have demonstrated increased efficacy against proteasome inhibitor-resistant myeloma models by perturbing mitochondrial protein homeostasis. nih.gov
| Strategy | Example Compound/Target | Mechanism of Action | Preclinical Model |
| Allosteric Proteasome Inhibition | Clioquinol | Binds outside the proteasome active site, inducing cell death. | Solid tumor and hematologic malignancy mouse models. oup.com |
| Targeting DUBs | O-phenanthroline (targets Rpn11) | Inhibits deubiquitination, leading to apoptosis. | Bortezomib-resistant multiple myeloma cells. nih.gov |
| Combination Therapy | CPI203 + Lenalidomide | BET inhibition and immunomodulation. | Bortezomib-resistant mantle cell lymphoma cell lines and mouse models. the-hospitalist.org |
| Targeting Chaperone Proteins | JG series (HSP70 inhibitors) | Allosterically inhibit mitochondrial HSP70, destabilizing mitochondrial ribosomes. | Proteasome inhibitor-resistant multiple myeloma models. nih.gov |
Computational Chemistry and Molecular Modeling of Ester-Target Interactions
Computational methods are indispensable tools in modern drug design, allowing for the simulation and prediction of molecular interactions that guide the synthesis of more effective therapeutics. nih.govmdpi.com For Bortezomib Pinanediol Ester, computational approaches can provide critical insights at multiple stages, from prodrug activation to target engagement.
Modeling Prodrug Activation: Molecular dynamics (MD) simulations and quantum mechanics (QM) methods can be used to model the hydrolysis of the pinanediol ester to release the active bortezomib. nih.govmdpi.com These simulations can help researchers understand the stability of the ester bond under various physiological conditions and predict how structural modifications to the ester might influence its cleavage rate by enzymes like carboxylesterases. mdpi.com
Simulating Target Binding: The interaction between the active bortezomib and the proteasome is well-characterized, involving the formation of a covalent bond with the active site threonine. koreascience.kr Covalent docking and MD simulations can be used to study this interaction in detail. mdpi.com These models can predict the binding affinity and orientation of novel bortezomib analogs, helping to prioritize the synthesis of compounds with potentially higher potency.
Guiding Rational Drug Design: By performing computational studies on a virtual library of compounds, researchers can predict their activity before committing to chemical synthesis. mdpi.com For example, quantitative structure-property relationship (QSPR) models can be developed to predict properties like solubility and metabolic stability, while molecular docking can screen for compounds most likely to bind the target enzyme effectively. mdpi.commdpi.com
Integration into Multi-Modal Preclinical Therapeutic Strategies
The complexity of cancer biology and the development of resistance necessitate therapeutic approaches that target multiple pathways simultaneously. nih.gov Integrating this compound, as a precursor to the active proteasome inhibitor, into multi-modal strategies is a promising avenue in preclinical research. The goal is to achieve synergistic cytotoxicity and overcome resistance mechanisms that may be insurmountable for a single agent. nih.gov
Examples of such integrated strategies include:
Combining Proteasome Inhibition with Immunotherapy: Preclinical models have shown that bortezomib can sensitize tumor cells to oncolytic virotherapy. ashpublications.org The combination of the oncolytic reovirus with bortezomib was found to decrease tumor burden and improve survival in a bortezomib-insensitive murine myeloma model by augmenting viral replication and stimulating an anti-tumor immune response. ashpublications.org
Co-targeting Protein Degradation and Genetic Regulation: The combination of proteasome inhibition with epigenetic modulators, such as BET inhibitors, represents a powerful strategy. This approach targets both the final step of protein degradation and the transcriptional regulation of key survival proteins like MYC, showing synergistic activity in bortezomib-resistant models. the-hospitalist.org
Dual Targeting of the Ubiquitin-Proteasome System: A logical multi-modal approach involves targeting the UPS at different points. For instance, combining a proteasome inhibitor like bortezomib with an inhibitor of an upstream E3 ligase or a deubiquitinating enzyme could lead to a more profound and sustained disruption of cellular proteostasis, potentially overcoming resistance. nih.govnih.gov
These integrated preclinical strategies provide a strong rationale for the clinical investigation of novel combination therapies to improve outcomes for patients with malignancies like multiple myeloma and mantle cell lymphoma. nih.govnih.gov
Q & A
Q. What synthetic strategies are recommended for preparing Bortezomib Pinanediol Ester with high stereochemical purity?
this compound can be synthesized via palladium-catalyzed cross-coupling or photochemical methods. For example, photoirradiation of boronic acid precursors in the presence of iodine and propylene oxide yields the ester with moderate efficiency (e.g., 63% yield under optimized conditions) . Purification via column chromatography or recrystallization in acetone/water mixtures is critical to achieving >97% purity. Ensure stereochemical fidelity by verifying configurations using chiral HPLC or X-ray crystallography .
Q. How does the hydrolysis of this compound under physiological conditions affect its bioactivity in proteasome inhibition assays?
Basic buffers (pH 7.4–8.0) mediate rapid hydrolysis of the pinanediol ester to the free boronic acid, typically within 20 minutes. Monitor hydrolysis kinetics using mass spectrometry to track the relative abundance of ester vs. acid species . Pre-incubate the compound in assay buffer to ensure complete conversion to the active boronic acid form, as the ester itself may exhibit reduced binding affinity to proteasome subunits .
Q. What analytical methods are essential for characterizing this compound and its degradation products?
Use a combination of LC-MS (to detect hydrolysis products), H/B NMR (to confirm boronic ester integrity), and FT-IR (to identify functional groups). For quantification, employ HPLC with UV detection at 220–260 nm, calibrated against reference standards . Moisture content should be ≤0.5% to prevent premature hydrolysis .
Advanced Research Questions
Q. Why do some studies report discrepancies in hydrolysis rates of pinanediol esters under similar experimental conditions?
Discrepancies may arise from subtle differences in buffer composition (e.g., ionic strength, presence of nucleophiles) or temperature. For instance, propylene oxide additives in photochemical syntheses can residual traces alter hydrolysis kinetics . Validate hydrolysis rates using standardized buffers and control for variables like dissolved oxygen, which may catalyze oxidation side reactions.
Q. How does the pinanediol ester moiety influence the pharmacokinetic profile of Bortezomib compared to its free boronic acid form?
The ester improves cell permeability and metabolic stability by masking the boronic acid’s polarity. However, in vivo studies require careful monitoring of ester-to-acid conversion rates in plasma and tissues. Use microdialysis or LC-MS/MS to quantify both forms in pharmacokinetic models. Note that ester hydrolysis in the liver may enhance systemic exposure to the active acid .
Q. What experimental evidence supports the retention of proteasome inhibitory activity in the pinanediol ester form compared to the free boronic acid?
Competitive inhibition assays with the 20S proteasome core particle demonstrate that the ester and acid forms exhibit comparable IC values (e.g., 1.4 µM vs. 1.2 µM for β5i subunit inhibition). This is attributed to rapid ester hydrolysis under assay conditions, as confirmed by spiking experiments with hydrolysis inhibitors . For covalent inhibitors, ensure the ester’s electrophilic warhead (e.g., vinylthiazole) remains accessible to catalytic threonine residues post-hydrolysis .
Q. How can structural modifications to the pinanediol ester enhance target selectivity for specific proteasome subunits?
Introduce substituents to the pinanediol backbone (e.g., fluorination at ortho positions) to modulate steric hindrance and electronic effects. Compare inhibition profiles against constitutive (β5) and immunoproteasome (β5i) subunits using activity-based probes. Molecular docking studies suggest that bulkier esters may preferentially bind to hydrophobic pockets in β5i, reducing off-target effects .
Methodological Considerations
- Data Contradiction Analysis : When comparing inhibitory potencies across studies, normalize for hydrolysis rates and buffer conditions. For example, discrepancies in IC values may reflect incomplete ester conversion in low-pH assays .
- Experimental Design : Include time-course hydrolysis controls in all bioactivity assays. Use deuterated solvents in NMR studies to avoid signal overlap from residual moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
